5-(3,5-Dimethoxyphenyl)-2-formylphenol
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Overview
Description
5-(3,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-2-formylphenol typically involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a formylation reaction, where the formyl group is introduced to the phenyl ring. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(3,5-Dimethoxyphenyl)-2-carboxylic acid.
Reduction: 5-(3,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes such as proliferation and apoptosis.
Interacting with receptors: Altering receptor function and downstream effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(3,5-Dimethoxyphenyl)-2-formylphenol.
3,5-Dimethoxyphenol: A related compound with similar structural features.
Uniqueness
Its formyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYLRQSUYJTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685245 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246518-23-9 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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